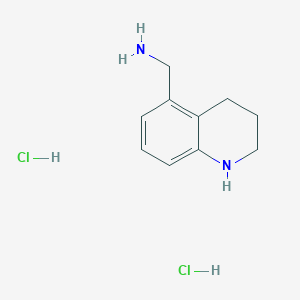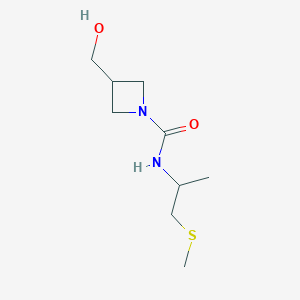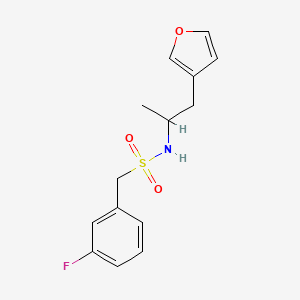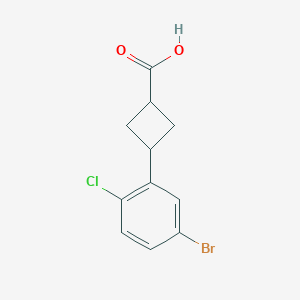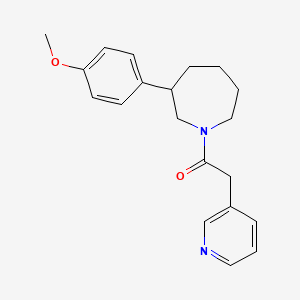
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone, also known as MPAPE, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of neuroscience. MPAPE is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to enhance the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, a key factor in the pathophysiology of these disorders. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models.
Mécanisme D'action
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone acts as a PAM of mGluR5, which means it enhances the activity of the receptor in the presence of glutamate, the endogenous ligand. mGluR5 is a G-protein-coupled receptor that is expressed in several brain regions, including the prefrontal cortex, hippocampus, and striatum. Activation of mGluR5 leads to the modulation of several intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) and the extracellular signal-regulated kinase (ERK) pathways. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to have several biochemical and physiological effects in preclinical models. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone enhances synaptic plasticity, a process that underlies learning and memory, by increasing the activity of the ERK pathway. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone also reduces the activity of the cAMP pathway, which has been implicated in several psychiatric disorders. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has several advantages for lab experiments, including its high purity and high yield synthesis method. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone is also highly selective for mGluR5, which reduces the potential for off-target effects. However, 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has some limitations, including its limited solubility in water, which can make it challenging to use in some assays. 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone also has a relatively short half-life, which can limit its duration of action in vivo.
Orientations Futures
There are several future directions for research on 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone. One direction is to further investigate the therapeutic potential of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone in neurological and psychiatric disorders. Another direction is to develop more potent and selective PAMs of mGluR5 that can be used in clinical trials. Additionally, the biochemical and physiological effects of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone on other signaling pathways and brain regions should be further studied. Finally, the development of novel delivery methods for 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone could enhance its duration of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone involves a multistep process that starts with the reaction of 4-methoxybenzylamine with 2-bromo-3-pyridinecarboxaldehyde to yield the intermediate 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone. This intermediate is then reacted with 1-azepanamine in the presence of acetic acid to afford the final product, 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone. The synthesis of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone has been optimized to yield high purity and high yields.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-17(8-10-19)18-6-2-3-12-22(15-18)20(23)13-16-5-4-11-21-14-16/h4-5,7-11,14,18H,2-3,6,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDNWVLTAFIKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


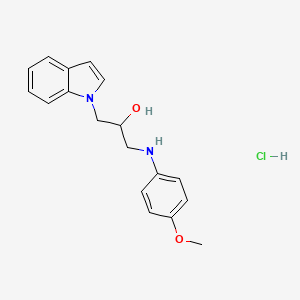

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2428885.png)
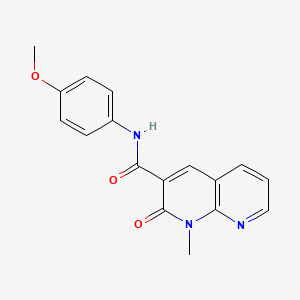
![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2428890.png)
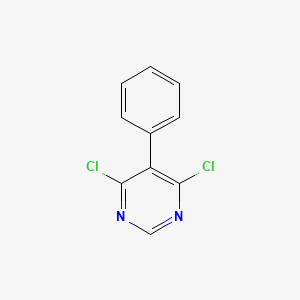
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)
